molecular formula C6H15NO2 B048651 2,2-Diethoxyethylamine CAS No. 645-36-3

2,2-Diethoxyethylamine

Cat. No.: B048651
CAS No.: 645-36-3
M. Wt: 133.19 g/mol
InChI Key: HJKLEAOXCZIMPI-UHFFFAOYSA-N
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Description

The general structure of aminoacetal is represented as −C(NR₂)(NR₂)−, where R can be hydrogen or an alkyl group . Aminoacetals are significant in organic chemistry due to their role in various synthetic processes and their presence in naturally occurring compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions: Aminoacetal can be synthesized through several methods. One common approach involves the reaction of chloroacetaldehyde dimethyl acetal with liquid ammonia. The reaction is typically carried out in a pressure reaction kettle at elevated temperatures (around 150°C) under high pressure . Another method involves the reduction of nitroacetal using sodium in alcohol or the reduction of glycine ester hydrochloride with sodium amalgam .

Industrial Production Methods: The industrial production of aminoacetal often employs the haloacetal-ammonia reaction due to its efficiency and scalability. The process involves adding chloroacetaldehyde dimethyl acetal and methanol in a pressure reaction kettle, followed by the addition of liquid ammonia. The mixture is heated to 150°C for high-pressure reaction, and the product is purified through distillation and rectification .

Chemical Reactions Analysis

Types of Reactions: Aminoacetal undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of aminoacetal involves its interaction with specific molecular targets and pathways. For instance, aminoacetals can act as intermediates in enzymatic reactions, facilitating the formation of biologically active compounds. They can also participate in the formation of cyclic structures, which are crucial in various biochemical processes .

Comparison with Similar Compounds

Aminoacetal can be compared with other similar compounds, such as:

    Aminoaldehydes: These compounds contain both an amine and an aldehyde functional group.

    Aminoketones: These compounds have an amine and a ketone functional group.

Uniqueness of Aminoacetal: Aminoacetal is unique due to its dual amine functionality, which allows it to participate in a wide range of chemical reactions and form complex structures. This versatility makes it a valuable compound in various fields of research and industry .

Properties

IUPAC Name

2,2-diethoxyethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H15NO2/c1-3-8-6(5-7)9-4-2/h6H,3-5,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJKLEAOXCZIMPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CN)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4060945
Record name 2,2-Diethoxyethanamine
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Molecular Weight

133.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

645-36-3
Record name Aminoacetaldehyde diethyl acetal
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Record name Diethoxyethylamine
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Record name 2,2-Diethoxyethylamine
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Record name Ethanamine, 2,2-diethoxy-
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Record name 2,2-Diethoxyethanamine
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Record name 2,2-diethoxyethylamine
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Record name DIETHOXYETHYLAMINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is a simple method to synthesize α-aminoacetals?

A1: A recent study describes a photocatalytic decarboxylative coupling reaction between an imine and 2,2-diethoxyacetic acid using a radical initiator. This atom-economical method provides efficient one-step access to diversely functionalized α-aminoacetals. []

Q2: Can aminoacetals be synthesized in a stereoselective manner?

A2: Yes, asymmetric one-pot 6π-azaelectrocyclization reactions using chiral catalysts like Pd(0) with (-)-7-isopropyl-cis-aminoindanol have been shown to produce tetracyclic aminoacetal compounds with high stereoselectivity at two asymmetric centers. [, ]

Q3: How does the choice of Lewis acid affect the cyclization of aminoacetals?

A3: The reaction of aminoacetals with triethyl ethenetricarboxylate in the presence of TiCl4 leads to the formation of nitrogen-containing heterocycles like piperidine and pyrrolidine derivatives. The diastereoselectivity of the reaction can be controlled by adjusting the stoichiometry of TiCl4. []

Q4: Can phosphorylated aminoacetals be synthesized?

A4: Phosphorylated aminoacetals can be synthesized through the Kabachnik-Fields reaction, a three-component condensation involving an aminoacetal, paraformaldehyde, and a dialkyl phosphite. [, , ]

Q5: What is an interesting application of phosphorylated aminoacetals?

A5: They can be employed in acid-catalyzed condensations with polyphenols like resorcinol and pyrogallol, leading to the formation of novel polyphenol structures containing aminophosphonate or aminophosphine oxide moieties. []

Q6: How are aminoacetals used in the synthesis of alkaloids?

A6: Aminoacetals are valuable intermediates in total synthesis endeavors. For example, they have been employed in the synthesis of the tumor-inhibitory alkaloids ellipticine and 9-methoxyellipticine via cyclization reactions. [] Similarly, the stereoselective intramolecular cyclization of an aminoacetal served as a crucial step in the total synthesis of the dimeric isoquinolinequinone antibiotic saframycin B. []

Q7: Can aminoacetals be utilized to synthesize heterocycles beyond alkaloids?

A7: Absolutely! They are versatile building blocks for various heterocycles. For instance, the reaction of isatoic anhydride with aminoacetal yields o-amino-N-(2,2-diethoxyethyl)-benzamide, which can be further transformed into 3H-1,4-benzodiazepine-5(4H)-one. []

Q8: What is an example of aminoacetal application in material science?

A8: Aminoacetals have been used to modify the surface of poly(ethylene-vinyl alcohol) membranes. This modification allows for the ionic binding of enzymes like invertase, improving their stability and potentially enabling new applications in biocatalysis and biosensing. []

Q9: What is the impact of aminoacetalization on the intrinsic viscosity of polymers?

A9: The intrinsic viscosity of aminoacetalized polyvinyl alcohol sulfate in potassium sulfate solution increases with the degree of aminoacetalization, exhibiting an S-shaped relationship. This suggests that the number of ionic substituents, controlled by the degree of aminoacetalization, significantly influences the polymer's hydrodynamic volume. []

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